N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Mechanism of Action
Target of Action
The primary target of the compound N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA .
Mode of Action
This compound interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition prevents the DNA gyrase from introducing negative supercoils into the DNA, which is a crucial step in DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication and transcription pathways . This results in the prevention of bacterial growth and proliferation .
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation due to the prevention of DNA replication and transcription . This results in bactericidal and antibiofilm activity .
Action Environment
abscessus complex , suggesting that it may be effective in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide has been found to interact with DNA gyrase, a type of enzyme found in many bacteria . This interaction suggests that this compound may play a role in the regulation of DNA replication, transcription, and repair processes .
Cellular Effects
In cellular studies, this compound has shown bactericidal and antibiofilm activity against Mycobacterium abscessus, a type of nontuberculous mycobacteria . This suggests that this compound may influence cell function by disrupting bacterial growth and biofilm formation .
Molecular Mechanism
This compound appears to exert its effects at the molecular level by inhibiting the activity of DNA gyrase . This inhibition prevents the supercoiling of DNA, a crucial step in DNA replication and transcription . As a result, this compound may cause DNA damage, disrupting normal cellular processes .
Metabolic Pathways
Given its interaction with DNA gyrase, it may be involved in pathways related to DNA replication and transcription .
Preparation Methods
The synthesis of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It has been studied for its antiviral activity against human coronaviruses, including SARS-CoV-2 . Additionally, piperidine derivatives are widely used in the pharmaceutical industry for designing drugs due to their biological activity . They are also used in the synthesis of biologically active molecules and as intermediates in organic synthesis .
Comparison with Similar Compounds
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as N-(piperidine-4-yl) benzamide compounds . These compounds also exhibit biological activity and are used in drug design . The uniqueness of this compound lies in its specific structure and the presence of the hydroxypyridinyl group, which may contribute to its distinct biological properties.
Properties
IUPAC Name |
N-(4-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10-3-6-13-7-9(10)14-11(16)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXQTGOBQHCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CNC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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